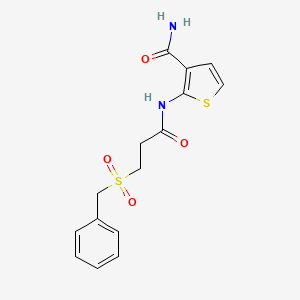

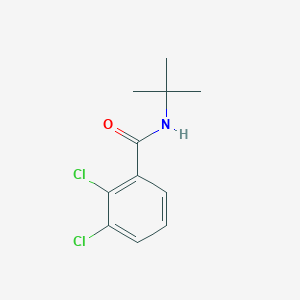

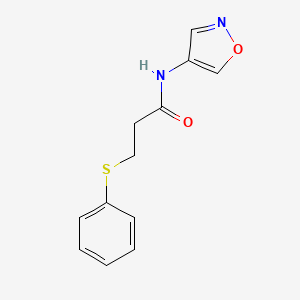

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple functional groups such as tetrazole, phenyl, pyrazole, and acetamide. These groups are known to contribute to the stability, reactivity, and potential biological activity of the molecule.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, often starting with the formation of an acetamide derivative followed by the introduction of various substituents through reactions such as cyclization, substitution, or condensation. For instance, the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by cyclization with hydrazine hydrate . Although the exact synthesis route for the compound is not provided, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD, FT-IR, NMR, and DFT calculations, revealing insights into the geometrical parameters and stability of the molecule . Such analyses are crucial for understanding the three-dimensional conformation and electronic distribution within the molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the nature of their substituents. The HOMO-LUMO analysis, as performed for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, helps in understanding the charge transfer within the molecule and its chemical reactivity. A small HOMO-LUMO gap indicates a tendency for chemical reactions, such as nucleophilic attacks or participation in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, hydrogen-bonding patterns play a significant role in the solid-state structure and could affect the melting point, solubility, and crystal habit. In the case of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, the molecules are linked into chains or sheets by a combination of hydrogen bonds and C-H...pi interactions, which could be indicative of the compound's physical properties .

Applications De Recherche Scientifique

Synthesis and Characterization

Coordination Complexes Construction and Antioxidant Activity : The synthesis of pyrazole-acetamide derivatives has led to the creation of novel Co(II) and Cu(II) coordination complexes, showcasing the role of hydrogen bonding in self-assembly processes. These complexes have demonstrated significant antioxidant activity, revealing their potential in pharmacological contexts (Chkirate et al., 2019).

Crystal Structure and Biological Activity : The study of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has provided insights into its crystal structure, showcasing intramolecular hydrogen bonding and weak pi-pi interactions. This compound exhibited moderate herbicidal and fungicidal activities, underlining the potential of pyrazole-acetamide derivatives in agricultural applications (Hu Jingqian et al., 2016).

Antitumor Activity

Molecular Docking and DFT Study : Novel pyrimidiopyrazole derivatives, synthesized through innovative reactions, have shown promising in vitro antitumor activity against specific cell lines. Molecular docking and DFT studies have provided a deeper understanding of their interaction mechanisms and structural stability, highlighting the therapeutic potential of such compounds (Asmaa M. Fahim et al., 2019).

Antimicrobial Activity

Synthesis of New Heterocycles : The creation of new heterocycles incorporating the antipyrine moiety, derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has demonstrated varied antimicrobial activities. This research opens avenues for the development of new antimicrobial agents (Bondock et al., 2008).

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c1-10-7-11(2)20(17-10)8-14(22)16-12-3-5-13(6-4-12)21-9-15-18-19-21/h3-7,9H,8H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNZOEGYGFPJPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)

![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)

![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)

![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)